Isorhamnetin 3-gentiobioside
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Overview
Description
Astragaloside is a group of saponins extracted from the roots of the traditional Chinese medicinal herb Astragalus membranaceus. The most studied and biologically active form is astragaloside IV. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Astragaloside IV can be synthesized through various methods, including enzymatic hydrolysis and chemical synthesis. One common method involves the hydrolysis of cycloastragenol, a precursor compound, using acid or enzymatic hydrolysis . Another method involves the oxidative transformation of astragaloside IV to its carboxylic acid derivative using 2,2,6,6-tetramethylpiperidine-1-oxyl free radical (TEMPO)-mediated oxidation .
Industrial Production Methods
Industrial production of astragaloside IV typically involves extraction from the roots of Astragalus membranaceus using solvents like methanol, ethanol, and dimethyl sulfoxide. Techniques such as microwave-assisted, enzymatic, aqueous, ultrasonic, and reflux extraction are commonly used .
Chemical Reactions Analysis
Types of Reactions
Astragaloside IV undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, and dehydrogenation . These reactions are crucial for its metabolism and biotransformation in vivo.
Common Reagents and Conditions
Hydrolysis: Acid or enzymatic hydrolysis is used to break down astragaloside IV into its aglycone form, cycloastragenol.
Oxidation: TEMPO-mediated oxidation is used to convert astragaloside IV into its carboxylic acid derivative.
Major Products Formed
The major products formed from these reactions include cycloastragenol and astragalosidic acid, which have enhanced bioavailability and pharmacological properties .
Scientific Research Applications
Astragaloside IV has a wide range of scientific research applications:
Chemistry: Used as a chemical marker for quality control of Astragalus membranaceus extracts.
Biology: Studied for its effects on cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Investigated for its potential in treating cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes
Industry: Utilized in the development of herbal supplements and pharmaceuticals.
Mechanism of Action
Astragaloside IV exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the expression of inflammatory cytokines and adhesion molecules.
Antioxidative: Scavenges reactive oxygen species and regulates mitochondrial gene mutations.
Neuroprotective: Modulates signaling pathways such as P38, ERK, and mTOR to promote neuronal survival.
Cardioprotective: Improves myocardial contraction, protects myocardial cells, and regulates the neuro-endocrinal system.
Comparison with Similar Compounds
Astragaloside IV is compared with other similar compounds such as astragaloside I, II, and III. While all these compounds share a similar tetracyclic triterpenoid saponin structure, astragaloside IV is the most biologically active and widely studied . Its unique properties include higher potency and a broader range of pharmacological effects.
List of Similar Compounds
- Astragaloside I
- Astragaloside II
- Astragaloside III
Astragaloside IV stands out due to its superior bioavailability and efficacy in various therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLFWVUSQREQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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